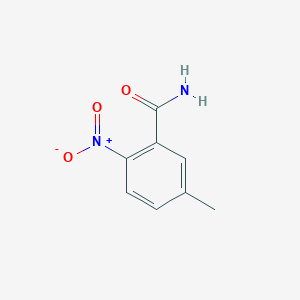







|
REACTION_CXSMILES
|
[K+].[Br-].[CH3:3][C:4]1[CH:5]=[CH:6][C:7]([N+:13]([O-])=O)=[C:8]([CH:12]=1)[C:9]([NH2:11])=[O:10]>CO.[Pd]>[NH2:13][C:7]1[CH:6]=[CH:5][C:4]([CH3:3])=[CH:12][C:8]=1[C:9]([NH2:11])=[O:10] |f:0.1|
|




|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A solid formed after the
|
|
Type
|
TEMPERATURE
|
|
Details
|
initial heat of reaction
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
|
Type
|
DISSOLUTION
|
|
Details
|
to redissolve the product
|
|
Type
|
FILTRATION
|
|
Details
|
was filtered while hot
|
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the residue dried at 90° C. for 1 h (caution
|
|
Duration
|
1 h
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C(=O)N)C=C(C=C1)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 25.3 g | |
| YIELD: PERCENTYIELD | 96% | |
| YIELD: CALCULATEDPERCENTYIELD | 96.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |